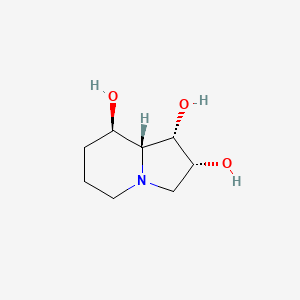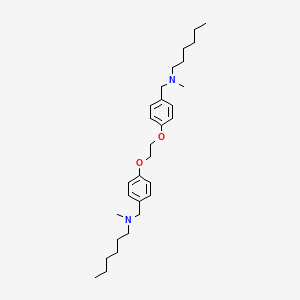
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid
Descripción general
Descripción
This compound is a pharmacologically active compound which is an inhibitor of PGD2 at the CRTH2 receptor . It is specifically related to the microcrystalline form of the compound .
Synthesis Analysis
The synthesis of this compound involves several steps. First, the crystalline form of the compound is treated with a basic aqueous solution. This is followed by a treatment with a weak acid. Finally, the microcrystalline form of the compound is precipitated and recovered .Molecular Structure Analysis
The molecular structure of this compound is complex, containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of the crystalline form with a basic aqueous solution, followed by a treatment with a weak acid .Aplicaciones Científicas De Investigación
Inhibition of Mast Cell-Dependent Activation of T Helper 2 Lymphocytes and Eosinophils
OC000459 is a potent, selective, and orally active D Prostanoid Receptor 2 (DP2) antagonist that inhibits mast cell-dependent activation of T Helper 2 lymphocytes and eosinophils . It has been found to be effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats .
Treatment of Moderate to Severe Atopic Dermatitis
OC000459 has been studied for its effects on moderate to severe atopic dermatitis . The study aimed to determine whether OC000459 is effective in reducing disease severity and preventing flares in people with this condition .
Amelioration of Alzheimer’s Disease Pathology
Timapiprant has been shown to ameliorate pathology in a rat Alzheimer’s model . It significantly mitigated Alzheimer’s disease pathology and cognitive deficits in TgF344-AD males .
Reduction of Airway Eosinophilic Inflammation
Treatment with timapiprant in severe eosinophilic asthma patients was associated with a reduction of airway eosinophilic inflammation .
Treatment of Intestinal Inflammation in Crohn’s Disease
OC-459 has been studied for its role in Crohn’s disease . The CRTH2 antagonist OC-459 reduced inflammation scores and decreased TNF-α, IL-1β, and IL-6 as compared with control mice .
Preparation of an Agent for the Treatment or Prevention of Allergic Asthma
The microcrystalline form of (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid has been disclosed for use in the preparation of an agent for the treatment or prevention of allergic asthma .
Mecanismo De Acción
Target of Action
OC000459 is a potent and selective antagonist of the D Prostanoid Receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2) . This receptor is selectively expressed by Th2 lymphocytes, eosinophils, and basophils .
Mode of Action
OC000459 potently displaces [3H]prostaglandin D2 ([3H]PGD2) from human recombinant DP2 receptors . It inhibits chemotaxis of human Th2 lymphocytes and cytokine production . OC000459 also competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood .
Biochemical Pathways
The primary biochemical pathway affected by OC000459 is the prostaglandin D2 (PGD2) pathway . PGD2 mediates the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils . By antagonizing the DP2 receptor, OC000459 inhibits these effects, thereby potentially mitigating inflammatory responses.
Pharmacokinetics
OC000459 has been found to be orally bioavailable in rats . .
Result of Action
OC000459’s action results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils . It has been found effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats and airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .
Propiedades
IUPAC Name |
2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATGTHLOZSXOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234343 | |
| Record name | OC-000459 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetic acid | |
CAS RN |
851723-84-7 | |
| Record name | OC-000459 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OC-459 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OC-000459 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIMAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine](/img/structure/B1682838.png)
![2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide](/img/structure/B1682839.png)


![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)


